molecular formula C13H8Cl2F3NO B1628653 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline CAS No. 61946-83-6

4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline

Cat. No.: B1628653
CAS No.: 61946-83-6
M. Wt: 322.11 g/mol
InChI Key: NGLXJSJOFZXMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline is an organic compound with the molecular formula C13H8Cl2F3NO. It is a derivative of aniline, characterized by the presence of dichloro and trifluoromethyl groups attached to the phenoxy ring. This compound is notable for its applications in various fields, including agriculture, pharmaceuticals, and materials science.

Biochemical Analysis

Biochemical Properties

It is known that this compound can be used in the synthesis of other compounds . The specific enzymes, proteins, and other biomolecules it interacts with are not currently known.

Molecular Mechanism

It is known that this compound can bind to certain biomolecules during the synthesis of other compounds , but the specifics of these binding interactions, any enzyme inhibition or activation, and changes in gene expression are not currently known.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, such as insecticides and herbicides.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,5-dichlorobenzotrifluoride
  • 2,6-Dichloro-4-(trifluoromethyl)benzenamine
  • 3,5-Dichloro-4-aminobenzotrifluoride

Uniqueness

4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of both dichloro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3NO/c14-10-5-7(13(16,17)18)6-11(15)12(10)20-9-3-1-8(19)2-4-9/h1-6H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLXJSJOFZXMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20606063
Record name 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20606063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61946-83-6
Record name 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20606063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

32.5 g of potassium hydroxide flakes in 30 ml of water were added to 54.5 g (0.5 mole) of 4-aminophenol dissolved in 350 ml of dimethylsulfoxide, and 150 ml of a water/dimethylsulfoxide mixture were distilled off in vacuo at 15-20 mm Hg. 125 g (0.5 mole) of 1-trifluoromethyl-3,4,5-trichlorobenzene [nD20 : 1.5008 67- 68% of theory, compare J. Am. Chem. Soc. 57, 2066-2068 (1935) and U.S. Pat. No. 2,654,789] were then added to the reaction mixture at about 70°-80° C and the mixture was stirred for a further 2 hours at 120°-130° C. The substance was precipitated with water, filtered off, washed with water and recrystallized moist from an ethanol/water mixture, thus giving 40-50% of theory of 4-(2,6-dichloro-4-trifluoromethylphenoxy)-aniline of melting point 128°-130° C.
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
54.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline
Reactant of Route 2
Reactant of Route 2
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline
Reactant of Route 3
Reactant of Route 3
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline
Reactant of Route 4
Reactant of Route 4
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline
Reactant of Route 5
Reactant of Route 5
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline
Reactant of Route 6
Reactant of Route 6
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.